![molecular formula C14H16N2OS B2671614 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine CAS No. 893999-90-1](/img/structure/B2671614.png)
3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine
Overview
Description
3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine, also known as ETP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETP belongs to the pyridazine family of compounds, which are known to exhibit various biological activities. In
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways. For example, 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine induces apoptosis in cancer cells by activating various cell death pathways. Additionally, 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In vivo studies have shown that 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine exhibits antitumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine for lab experiments is its relatively simple synthesis method. Additionally, 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine exhibits a broad range of biological activities, making it a versatile compound for scientific research. However, one of the limitations of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine. One potential area of focus is the development of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine-based anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine and its potential applications in other areas, such as antimicrobial therapy. Finally, studies are needed to evaluate the safety and toxicity of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine in various experimental settings.
Conclusion
In conclusion, 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine is a promising compound for scientific research due to its potential therapeutic applications. The synthesis of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine is relatively simple, and it exhibits a broad range of biological activities, including anticancer, antibacterial, and antifungal activities. Future research on 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine may lead to the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine involves the reaction of 4-ethoxybenzaldehyde with ethylthioacetate to form 3-(4-ethoxyphenyl)-1-(ethylthio)prop-2-en-1-one. This intermediate compound is then reacted with hydrazine hydrate to yield 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine has been found to exhibit various biological activities, making it a promising compound for scientific research. One of the primary applications of 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine is its potential as an anticancer agent. Studies have shown that 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-(4-Ethoxyphenyl)-6-(ethylthio)pyridazine has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-ethylsulfanylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-17-12-7-5-11(6-8-12)13-9-10-14(16-15-13)18-4-2/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBDPLBHRBIGET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323637 | |
Record name | 3-(4-ethoxyphenyl)-6-ethylsulfanylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816183 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Ethoxyphenyl)-6-ethylsulfanylpyridazine | |
CAS RN |
893999-90-1 | |
Record name | 3-(4-ethoxyphenyl)-6-ethylsulfanylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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